Beta-Amyloid (4-42)
Description
Historical Perspectives on Beta-Amyloid Research and the Identification of Beta-Amyloid (4-42)
The scientific inquiry into what would eventually be known as Beta-Amyloid (Aβ) began with the observation of extracellular deposits, termed plaques, in the brains of individuals with Alzheimer's disease. In the early 20th century, Alois Alzheimer and Oskar Fischer were among the first to describe these plaques. wikipedia.org However, it wasn't until 1984 and 1985 that the primary protein component of these plaque cores was identified as Beta-Amyloid. wikipedia.org
Early research primarily focused on the most common forms of Aβ, particularly Aβ(1-40) and Aβ(1-42). However, as detection techniques became more sophisticated, it was discovered that amyloid plaques were composed of a heterogeneous mixture of Aβ peptides of varying lengths. Among these, N-terminally truncated species were identified. Notably, Aβ peptides starting at the fourth amino acid, phenylalanine, and ending at position 42, designated as Beta-Amyloid (4-42) or Aβ(4-42), were reported as early as 1985. nih.gov This discovery highlighted the complexity of Aβ pathology beyond the initially characterized full-length peptides. Subsequent studies using immunoprecipitation combined with mass spectrometry have confirmed that Aβ(4-42) is a significant and abundant species in the brains of Alzheimer's disease patients. nih.gov
Significance of Beta-Amyloid (4-42) in Neurobiological Research
The significance of Beta-Amyloid (4-42) in neurobiological research stems from its high abundance in the brains of individuals with Alzheimer's disease and its distinct biochemical properties. anaspec.com Research has demonstrated that Aβ(4-42) is not merely a minor by-product but one of the major Aβ fractions found in the hippocampus and cortex of Alzheimer's patients. nih.gov Its presence has prompted investigations into its specific role in the pathogenesis of the disease.
Studies have shown that N-terminal truncations, such as in Aβ(4-42), can enhance the peptide's tendency to aggregate. nih.gov Aβ(4-42) rapidly forms stable aggregates and exhibits a high propensity for oligomer formation. nih.govanaspec.com These oligomeric species are now widely considered to be the most toxic forms of Aβ, capable of inducing neuronal damage and synaptic dysfunction. wikipedia.org The toxicity of Aβ(4-42) has been shown to be comparable to that of the well-studied Aβ(1-42) and pyroglutamate (B8496135) Aβ(3-42). nih.govnih.gov Furthermore, transgenic animal models expressing Aβ(4-42) have been developed to study its long-term effects in vivo, revealing significant neuron loss and memory deficits, further cementing its importance in Alzheimer's research. nih.govnih.gov
Current Paradigms and Hypotheses in Beta-Amyloid (4-42) Research
The Amyloid Cascade Hypothesis, first proposed in 1992, has been a central framework for Alzheimer's disease research for decades. mdpi.comnih.gov This hypothesis posits that the accumulation and deposition of Aβ peptides in the brain are the primary events that initiate a cascade of pathological changes, including the formation of neurofibrillary tangles, neuroinflammation, and ultimately, neuronal cell death leading to dementia. nih.govmdpi.com Originally, the focus was on the insoluble fibrillar Aβ found in plaques. cam.ac.uk
More recent research has shifted the focus from insoluble plaques to the earlier, more soluble oligomeric forms of Aβ as the primary neurotoxic species. wikipedia.orgcam.ac.uk There is growing evidence that the accumulation of these soluble oligomers occurs long before the formation of plaques and the onset of clinical symptoms. frontiersin.orgpnas.org This early accumulation is now thought to be a critical period in the disease's progression. frontiersin.org
Within this evolving paradigm, Beta-Amyloid (4-42) is recognized as a significant contributor to this early toxicity. Studies have demonstrated that Aβ(4-42) rapidly forms oligomers and is highly toxic to neurons. nih.govnih.gov In vitro experiments on primary cortical neurons have shown that Aβ(4-42) reduces cell viability to a degree comparable to Aβ(1-42). nih.gov Furthermore, intracerebroventricular injections of Aβ(4-42) in wild-type mice have been shown to induce working memory deficits. nih.govnih.gov Transgenic mice that express Aβ(4-42) exhibit age-dependent spatial reference memory deficits and significant loss of pyramidal neurons in the CA1 region of the hippocampus. nih.govnih.gov These findings underscore the potent and early neurotoxic effects of Aβ(4-42), positioning it as a key player in the initial stages of neurodegeneration in Alzheimer's disease.
Data Tables
Table 1: Comparative in vitro Toxicity of Beta-Amyloid Peptides
| Beta-Amyloid Peptide | Concentration | Effect on Primary Neuron Viability | Reference |
| Aβ(4-42) | 1 µM, 5 µM, 10 µM | Dose-dependent reduction in cell viability, comparable to Aβ(1-42) and AβpE3-42. nih.gov | nih.gov |
| Aβ(1-42) | 1 µM, 5 µM, 10 µM | Strong toxic effect, similar to Aβ(4-42) and AβpE3-42. nih.gov | nih.gov |
| AβpE3-42 | 1 µM, 5 µM, 10 µM | Strong toxic effect, similar to Aβ(1-42) and Aβ(4-42). nih.gov | nih.gov |
| Aβ(4-40) | 1 µM, 5 µM, 10 µM | Less potent toxicity compared to Aβ(4-42) and Aβ(1-42) at the same concentrations. nih.gov | nih.gov |
| Aβ(4-38) | 10 µM | Toxic only at the highest concentration tested. nih.gov | nih.gov |
| Aβ(42-1) (reverse) | 10 µM | Toxic only at the highest concentration tested. nih.gov | nih.gov |
Table 2: in vivo Effects of Beta-Amyloid (4-42) in Animal Models
| Animal Model | Method of Aβ(4-42) Introduction | Observed Effects | Reference |
| Wild-type Mice | Intraventricular injection | Significant working memory deficits. nih.govnih.gov | nih.govnih.gov |
| Tg4-42 Transgenic Mice | Transgenic expression | Massive CA1 pyramidal neuron loss in the hippocampus; age-dependent spatial reference memory deficits. nih.govnih.gov | nih.govnih.gov |
Table of Chemical Compounds Mentioned
Properties
Molecular Weight |
4198.8 |
|---|---|
sequence |
FRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Biogenesis and Metabolism of Beta Amyloid 4 42
Proteolytic Processing Pathways Leading to Beta-Amyloid (4-42) Generation
The generation of beta-amyloid (Aβ) peptides, including the specific Aβ4-42 variant, is a result of the sequential proteolytic processing of the amyloid precursor protein (APP). tandfonline.com This process involves the enzymatic activity of secretases that cleave APP at specific sites. While the canonical amyloidogenic pathway primarily produces full-length Aβ peptides starting at position 1 (Aβ1-40/42), alternative cleavage events can lead to the formation of N-terminally truncated species like Aβ4-42.
One proposed mechanism for the generation of Aβ peptides starting at position 4 involves the enzyme ADAMTS4 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4). frontiersin.org Research has identified a recognition site for ADAMTS4 within the full-length Aβ sequence, and its expression has been shown to lead to the secretion of Aβ4–40. frontiersin.org Oligodendrocytes have been identified as a primary source of ADAMTS4-mediated Aβ4-x generation in the brain. frontiersin.org Another potential pathway involves the sequential cleavage of full-length Aβ by various peptidases, although the precise enzymatic players and their regulation are still under investigation. frontiersin.org
Amyloid Precursor Protein (APP) Cleavage by Beta-Secretase 1 (BACE1)
The initial and rate-limiting step in the amyloidogenic pathway is the cleavage of APP by the enzyme Beta-Secretase 1 (BACE1), also known as β-site APP cleaving enzyme 1. nih.govfrontiersin.org BACE1 is a type 1 transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain. nih.govoup.com This cleavage releases a large soluble ectodomain of APP (sAPPβ) into the extracellular space and leaves a 99-amino acid C-terminal fragment (C99) embedded in the cell membrane. frontiersin.orgmdpi.com
The activity of BACE1 is optimal in acidic environments, which is why its cleavage of APP predominantly occurs in acidic intracellular compartments like endosomes. frontiersin.org
Gamma-Secretase Complex Activity and Specificity for Beta-Amyloid (4-42) Production
Following the initial cleavage by BACE1, the resulting C99 fragment becomes a substrate for the γ-secretase complex. nih.govmdpi.com This complex is a multiprotein intramembrane protease composed of at least four core components: Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). nih.govfrontiersin.org Presenilin forms the catalytic core of the complex. nih.gov
Gamma-secretase performs a series of intramembrane cleavages on C99. The initial cleavage, termed ε-cleavage, occurs near the cytoplasmic end of the transmembrane domain, releasing the APP intracellular domain (AICD). cell-stress.com This is followed by a series of processive cleavages, typically occurring every 3-4 amino acids, that trim the remaining fragment, leading to the generation and release of Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. nih.govcell-stress.com
The production of Aβ4-42 specifically would require either the γ-secretase complex to process a C-terminal fragment of APP that begins at position 4 of the Aβ sequence, or for a longer Aβ peptide to be subsequently truncated at its N-terminus. The processivity of γ-secretase is not absolute and can be influenced by various factors, including mutations in presenilin genes, which are linked to familial Alzheimer's disease. nih.gov These mutations often alter the cleavage pattern of γ-secretase, leading to an increased ratio of the more aggregation-prone Aβ42 to Aβ40. nih.govopenaccessjournals.com While the direct production of Aβ4-42 by γ-secretase from a hypothetical "C96" fragment (starting at position 4) is not the canonical pathway, the complex's imprecise nature and the existence of multiple cleavage sites allow for the generation of a heterogeneous population of Aβ peptides. cell-stress.com
Regulation of Beta-Amyloid (4-42) Production by Cellular Factors
The production of Aβ peptides, including Aβ4-42, is regulated by a variety of cellular factors that can influence the expression, trafficking, and activity of APP and the secretases.
Cellular Trafficking and Localization: The subcellular localization of APP and the secretases is a critical determinant of Aβ generation. uniprot.org Most APP is found in intracellular vesicles, with only a small amount present at the cell surface. uniprot.org BACE1 activity is heightened in the acidic environment of endosomes, meaning that the trafficking of APP to these compartments is a key regulatory step for amyloidogenic processing. frontiersin.org Factors that influence the trafficking of APP, BACE1, and the γ-secretase complex can therefore modulate Aβ production. frontiersin.org For example, the G-protein-coupled receptor protein GPR3 can stimulate Aβ production by promoting the cell surface localization of mature γ-secretase. frontiersin.org
Cholesterol and Lipid Rafts: Cellular cholesterol levels play a significant role in regulating Aβ production. pnas.org Cholesterol is a key component of lipid rafts, which are specialized microdomains within the cell membrane. Both BACE1 and the γ-secretase complex are known to be associated with lipid rafts. pnas.org Astrocyte-derived cholesterol can be transported to neurons via apolipoprotein E (ApoE) and influences the trafficking of APP into these lipid rafts, where it is more likely to be cleaved by BACE1 and γ-secretase to produce Aβ. pnas.org Conversely, lower neuronal cholesterol levels can cause APP to move out of lipid rafts, where it is more likely to be cleaved by α-secretase in the non-amyloidogenic pathway. pnas.org
Gene Expression and Transcription Factors: The expression levels of APP and the secretase components are also subject to regulation. Various transcription factors can influence the transcription of the genes encoding these proteins. For instance, heat-shock factor 1 (HSF-1), NF-κB, and Rac1 can activate APP transcription. mdpi.com Similarly, the transcription of PSEN1, a key component of the γ-secretase complex, is controlled by several transcription factors, including Ets, ZNF237, and cAMP-responsive element-binding protein. mdpi.com
Mechanisms of Beta-Amyloid (4-42) Degradation and Clearance
The steady-state levels of Aβ in the brain are determined by a balance between its production and its clearance. Several mechanisms contribute to the removal of Aβ peptides, including the Aβ4-42 variant. These include enzymatic degradation, cellular uptake and degradation, and transport out of the brain. oup.commdpi.com
Enzymatic Degradation Pathways of Beta-Amyloid (4-42)
A variety of proteases, known as Aβ-degrading enzymes (AβDEs), are capable of breaking down Aβ peptides into smaller, less toxic fragments. en-journal.org These enzymes are found in different cellular compartments and in the extracellular space.
Among the most important Aβ-degrading enzymes are Neprilysin (NEP) and Insulin-Degrading Enzyme (IDE). frontiersin.orgnih.gov
Neprilysin (NEP) is a cell-surface zinc metalloendopeptidase that is considered a major Aβ-degrading enzyme in the brain. frontiersin.orgacs.org It is known to degrade both Aβ1-40 and Aβ1-42. Studies have shown that NEP can cleave Aβ at multiple sites. In vivo research has indicated that NEP may degrade membrane-associated Aβ42 more efficiently than Aβ40. nih.gov NEP is predominantly located at presynaptic sites, suggesting it plays a crucial role in regulating Aβ concentrations in the synaptic cleft. jneurosci.orgscirp.org Reduced levels of NEP have been observed in the aging brain and in Alzheimer's disease, which could contribute to Aβ accumulation. frontiersin.org
Insulin-Degrading Enzyme (IDE) is a thiol metalloendopeptidase that degrades several small peptides, including insulin (B600854) and Aβ. nih.govpnas.org IDE is found in the cytosol, peroxisomes, endosomes, and on the cell surface, and is also secreted into the extracellular space. nih.govpnas.org It is considered a primary enzyme for the degradation of soluble Aβ at neutral pH in the human brain. nih.gov IDE can degrade both monomeric Aβ40 and Aβ42. nih.gov Genetic disruption of the IDE gene in mice leads to decreased Aβ degradation and increased cerebral Aβ accumulation. pnas.org
The table below summarizes key characteristics of Neprilysin and Insulin-Degrading Enzyme in the context of Aβ degradation.
| Enzyme | Type | Location | Substrates | Significance in Aβ Degradation |
| Neprilysin (NEP) | Zinc Metalloendopeptidase | Cell surface, presynaptic sites | Aβ1-40, Aβ1-42 | Major Aβ-degrading enzyme in the brain; may preferentially degrade membrane-bound Aβ42. frontiersin.orgnih.gov |
| Insulin-Degrading Enzyme (IDE) | Thiol Metalloendopeptidase | Cytosol, peroxisomes, endosomes, cell surface, extracellular space | Insulin, Aβ1-40, Aβ1-42 | Primary degrader of soluble Aβ at neutral pH; also degrades the APP intracellular domain. pnas.orgnih.gov |
Contribution of Other Proteases and Enzymes
While BACE1 and γ-secretase are the principal enzymes in the production of Aβ peptides, a number of other proteases, known as Aβ-degrading enzymes (ADEs), play a crucial role in the subsequent cleavage and degradation of these peptides, including Aβ4-42. nih.govbiomolther.orgfrontiersin.org These enzymes are diverse, belonging to different protease families and are found in various cellular compartments. biomolther.orgnih.gov
Several key enzymes have been identified to participate in the degradation of Aβ peptides. nih.gov These include:
Matrix Metalloproteinases (MMPs) : MMP-2 and MMP-9, secreted by glial cells like astrocytes and microglia, are capable of degrading both soluble and fibrillar forms of Aβ. oup.comnih.gov MMP-9 has been shown to cleave soluble Aβ at multiple sites, which are critical for the formation of β-sheets. nih.gov
Insulin-Degrading Enzyme (IDE) : This zinc-endopeptidase, located in the cytosol, peroxisomes, and on the cell surface, can cleave various small peptides, including Aβ. nih.govoup.com
Neprilysin (NEP) : A membrane-bound metalloendopeptidase, NEP is considered one of the most important Aβ-degrading enzymes in the brain. nih.govscirp.org It is primarily located at presynaptic terminals and is efficient in degrading soluble Aβ. nih.govscirp.org
Endothelin-Converting Enzyme (ECE) : This enzyme is also involved in the degradation of Aβ peptides. nih.gov
Angiotensin-Converting Enzyme (ACE) : ACE has been identified as another protease capable of degrading Aβ. nih.gov
Plasmin : This serine protease can degrade fibrillar Aβ and is secreted by activated astrocytes, microglia, and neurons. nih.govoup.com
Cathepsins : Lysosomal proteases such as Cathepsin B and Cathepsin D are also involved in the degradation of Aβ. frontiersin.orgnih.gov
The activity of these enzymes is critical for maintaining Aβ homeostasis, and any impairment in their function can lead to the accumulation of Aβ peptides. nih.gov
A study investigating the generation of N-terminally truncated Aβ variants, such as Aβ4-40 and Aβ4-42, has implicated the metalloproteinase ADAMTS4 in their production. mdpi.com These truncated forms exhibit increased aggregation rates and neurotoxicity comparable to the full-length Aβ1-42. mdpi.com
| Enzyme Family | Specific Enzymes | Primary Location/Function in Aβ4-42 Metabolism |
| Matrix Metalloproteinases | MMP-2, MMP-9 | Secreted by glial cells; degrade soluble and fibrillar Aβ. oup.comnih.gov |
| Zinc Endopeptidases | Insulin-Degrading Enzyme (IDE), Neprilysin (NEP), Endothelin-Converting Enzyme (ECE) | IDE: Cytosolic, peroxisomal, cell surface; cleaves Aβ. nih.gov NEP: Presynaptic terminals; degrades soluble Aβ. nih.govscirp.org ECE: Degrades Aβ. nih.gov |
| Angiotensin-Converting Enzyme | ACE | Degrades Aβ. nih.gov |
| Serine Proteases | Plasmin | Secreted by activated glial cells and neurons; degrades fibrillar Aβ. oup.com |
| Cysteine Proteases | Cathepsin B, Cathepsin D | Lysosomal degradation of Aβ. frontiersin.orgnih.gov |
| A Disintegrin and Metalloproteinase with Thrombospondin Motifs | ADAMTS4 | Implicated in the generation of Aβ4-40 and Aβ4-42. mdpi.com |
Non-Enzymatic Clearance Mechanisms of Beta-Amyloid (4-42)
In addition to enzymatic degradation, several non-enzymatic pathways are crucial for the clearance of Aβ peptides from the brain. nih.govnih.gov These mechanisms involve the physical removal of Aβ from the brain's interstitial fluid.
Interstitial Fluid (ISF) Drainage and Glymphatic System
The brain utilizes a specialized clearance system known as the glymphatic system for the removal of metabolic waste products, including Aβ, from the interstitial fluid (ISF). wikipedia.orgfrontiersin.org This system involves the exchange of cerebrospinal fluid (CSF) with the ISF along perivascular spaces. neurology.orgaginganddisease.org The process is facilitated by the water channel aquaporin-4 (AQP4), which is located on the endfeet of astrocytes. aginganddisease.orgresearchgate.net CSF enters the brain parenchyma along peri-arterial spaces, mixes with the ISF, and then exits along peri-venous spaces, carrying away soluble waste products like Aβ. neurology.orgresearchgate.net The efficiency of this clearance is significantly increased during sleep. wikipedia.orgaginganddisease.org Impairment of the glymphatic system, which can occur with aging, is linked to the accumulation of Aβ. frontiersin.orgnih.gov
Blood-Brain Barrier (BBB) Transport Mechanisms for Beta-Amyloid (4-42)
The blood-brain barrier (BBB) plays a pivotal role in regulating the passage of substances between the blood and the brain, including the transport of Aβ peptides. frontiersin.orgresearchgate.net This transport is bidirectional, with mechanisms for both influx (from blood to brain) and efflux (from brain to blood) of Aβ. nih.govnih.gov
Efflux of Aβ from the brain into the bloodstream is a major clearance pathway. jci.org This process is mediated by specific transporters on the endothelial cells of the BBB. Key transporters involved in Aβ efflux include:
Low-density lipoprotein receptor-related protein 1 (LRP1) : A major efflux transporter for Aβ. researchgate.netjci.org
P-glycoprotein (P-gp) : An ATP-binding cassette (ABC) transporter that actively pumps Aβ out of the brain. jci.orgvaincrealzheimer.org
Conversely, the influx of Aβ from the periphery into the brain is mediated by the Receptor for Advanced Glycation Endproducts (RAGE) . frontiersin.orgvaincrealzheimer.org Studies have shown that post-translationally modified forms of Aβ, such as iso-Aβ42, can cross the BBB more efficiently than the unmodified peptide, and this transport is dependent on RAGE. frontiersin.org The transport of Aβ1-40 and Aβ1-42 from the apical (blood) to the basolateral (brain) side of BBB endothelial cells is a caveolae-dependent process mediated by RAGE. vaincrealzheimer.org
| Transport Direction | Key Transporter/Receptor | Function in Aβ4-42 Transport |
| Efflux (Brain to Blood) | Low-density lipoprotein receptor-related protein 1 (LRP1) | Major transporter for Aβ clearance from the brain. researchgate.netjci.org |
| P-glycoprotein (P-gp) | Actively transports Aβ out of the brain across the BBB. jci.orgvaincrealzheimer.org | |
| Influx (Blood to Brain) | Receptor for Advanced Glycation Endproducts (RAGE) | Mediates the entry of Aβ from the bloodstream into the brain. frontiersin.orgvaincrealzheimer.org |
Cellular Uptake and Phagocytosis by Glial Cells
Glial cells, particularly microglia and astrocytes, are the primary immune cells of the central nervous system and play a significant role in Aβ clearance through phagocytosis. nih.govscirp.org
Microglia : As the resident macrophages of the brain, microglia are highly efficient at engulfing and degrading Aβ. frontiersin.orgbiorxiv.org They can migrate towards Aβ plaques and internalize the peptides. frontiersin.org The uptake of fibrillar Aβ42 by microglia can be mediated by receptors such as CD14 and Toll-like receptor 4 (TLR4) through a clathrin-mediated pathway. nih.gov
Astrocytes : Astrocytes also contribute to Aβ clearance by internalizing and degrading it. nih.govbiorxiv.org They can secrete enzymes like MMP-2 and MMP-9 that degrade Aβ extracellularly. nih.gov
The process of Aβ uptake by glial cells is a crucial homeostatic mechanism. biorxiv.org Studies have shown that promoting the cellular uptake and subsequent lysosomal degradation of Aβ in neuronal and glial cells can be a potential therapeutic strategy. mdpi.com
Regulation of Beta-Amyloid (4-42) Homeostasis
The maintenance of Beta-Amyloid (Aβ) homeostasis is a delicate balance between its production and clearance. nih.govnih.gov In a healthy brain, various mechanisms work in concert to ensure that Aβ, including the Aβ4-42 variant, does not accumulate to pathological levels. nih.gov
The regulation of Aβ homeostasis involves a complex interplay of the enzymatic degradation pathways and the non-enzymatic clearance mechanisms discussed previously. nih.govnih.gov Genetic factors, such as the Apolipoprotein E (APOE) ε4 allele, are known to significantly impact Aβ metabolism and clearance, thereby influencing the risk of developing Alzheimer's disease. nih.gov
Dysregulation of any of the clearance pathways—be it enzymatic degradation, glymphatic drainage, BBB transport, or cellular uptake by glia—can disrupt this homeostasis and lead to the accumulation of Aβ peptides. nih.govscirp.orgfrontiersin.org For instance, impaired perivascular drainage is a key factor in the development of cerebral amyloid angiopathy (CAA), where Aβ deposits in the walls of cerebral blood vessels. nih.govwustl.edu
Furthermore, there is evidence of a detrimental feedback loop where Aβ itself can inhibit its own clearance mechanisms, such as the proteasome, further exacerbating its accumulation. nih.gov The physiological function of the Amyloid Precursor Protein (APP) and its cleavage products in vascular endothelium also suggests that a loss of its homeostatic regulation can contribute to neurodegenerative pathologies. frontiersin.org
Ultimately, the accumulation of Aβ4-42 and other Aβ species is a result of a chronic imbalance where the rate of production exceeds the rate of clearance. scirp.org Understanding the intricacies of these regulatory mechanisms is paramount for developing effective therapeutic strategies.
Structural Conformation and Aggregation Dynamics of Beta Amyloid 4 42
Conformational States of Monomeric Beta-Amyloid (4-42)
The monomeric form of Beta-Amyloid (4-42) (Aβ4-42) is characterized by a largely disordered or random-coil structure in solution. nih.govbiorxiv.org This lack of a stable three-dimensional structure is a common feature among amyloidogenic peptides. mdpi.com
Circular dichroism spectroscopy studies reveal that at a temperature of 20°C, the spectrum of Aβ4-42 is indicative of a disordered state. nih.gov However, upon heating, the peptide demonstrates a high propensity to adopt a more folded conformation. nih.gov This transition is reversible and is characterized by specific changes in the circular dichroism spectrum, including a loss of negative intensity around 198 nm and a red shift of the negative peak at approximately 220 nm. nih.gov
Molecular dynamics simulations have provided further insights into the conformational flexibility of amyloid-β monomers. These computational studies show that while the monomer predominantly behaves as a random coil, it can transiently adopt fibril-like conformations in solution. biorxiv.org This suggests that even in its monomeric state, Aβ4-42 may sample structures that are relevant to the subsequent aggregation process.
Oligomerization Pathways of Beta-Amyloid (4-42)
The aggregation of Aβ4-42 into larger structures is a complex process that begins with the formation of small, soluble oligomers. These oligomeric species are considered to be key neurotoxic agents in Alzheimer's disease. whiterose.ac.uk
Formation of Soluble Oligomeric Species
Aβ4-42 exhibits a high propensity for aggregation, readily forming stable oligomers. nih.gov Studies using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) have shown that freshly prepared Aβ4-42 exists as monomers and aggregates that likely represent trimers and tetramers. nih.gov Over time, these can assemble into higher molecular weight oligomers. nih.gov
The formation of these soluble oligomers is a critical early step in the amyloid cascade. mdpi.comwhiterose.ac.uk These assemblies are polymorphic in size and can have a high molecular weight while remaining soluble. mdpi.com The process of oligomer formation is largely driven by hydrophobic collapse, where the hydrophobic regions of the peptides come together. mdpi.com
Factors Influencing Oligomerization Kinetics
Several factors can influence the rate and extent of Aβ4-42 oligomerization. The intrinsic properties of the peptide, such as its N-terminal truncation, enhance its aggregation propensity compared to the full-length Aβ1-42. nih.gov
Environmental conditions also play a crucial role. For instance, temperature can significantly affect the conformational state and aggregation of Aβ peptides. aip.org While lower temperatures can favor the formation of certain oligomeric species, higher temperatures generally accelerate fibrillization. aip.org
The presence of other molecules can also modulate oligomerization. For example, interactions with lipids, such as those in cell membranes, can initiate the formation of Aβ oligomers. mdpi.com Furthermore, the surface of existing amyloid fibrils can catalyze the formation of new oligomers through a process known as secondary nucleation. mdpi.comnih.gov
Fibrillization and Amyloid Plaque Formation by Beta-Amyloid (4-42)
The culmination of the Aβ4-42 aggregation process is the formation of insoluble fibrils, which are the primary constituents of the amyloid plaques characteristic of Alzheimer's disease. biomolther.orgwikipedia.org
Mechanism of Fibril Elongation and Secondary Nucleation
Once stable nuclei are formed, fibril growth occurs through the addition of monomers to the fibril ends, a process called elongation. biorxiv.org This process is thought to involve a templating mechanism where the incoming monomer adopts the conformation of the monomers already within the fibril. pnas.org Computational studies suggest the formation of an on-pathway β-hairpin intermediate that hydrogen bonds to the fibril core is a common feature in the elongation of both Aβ40 and Aβ42. nih.govacs.org
Secondary nucleation is another critical process where the surface of existing fibrils catalyzes the formation of new nuclei. biorxiv.orgpnas.org This autocatalytic mechanism significantly amplifies the number of aggregates. pnas.org Research suggests that structural defects formed during the growth of fibrils can act as sites for secondary nucleation. biorxiv.org
Structural Characteristics of Beta-Amyloid (4-42) Fibrils
Aβ4-42 fibrils, like other amyloid fibrils, are characterized by a cross-β structure. mdpi.comwikipedia.org In this arrangement, β-strands run perpendicular to the long axis of the fibril, forming extensive β-sheets. portlandpress.com These fibrils are typically unbranched and have a diameter of approximately 7-13 nanometers. wikipedia.org
Cryo-electron microscopy (cryo-EM) studies of Aβ42 fibrils derived from brain tissue have revealed a variety of polymorphic structures. pnas.org Some fibrils exhibit a ν-shaped conformation, while others have a υ-shaped conformation, with differences in the arrangement of the peptide backbone and the interactions between subunits. pnas.org These structural variations can influence the physical and biological properties of the fibrils.
Solid-state NMR studies have also provided detailed insights into the atomic structure of Aβ42 fibrils, identifying the specific residues that form the rigid amyloid core. nih.gov These studies have shown that residues from approximately 16 to 42 are part of the core, while the N-terminal residues remain more flexible. nih.gov
Influence of N-terminal Truncations and Modifications on Beta-Amyloid (4-42) Aggregation
The aggregation dynamics of Beta-Amyloid (Aβ) peptides are significantly influenced by the structure of their N-terminus. Truncations and modifications at this terminal end can alter the peptide's biophysical properties, leading to changes in aggregation propensity, aggregate morphology, and stability. The Aβ(4-42) peptide, which is truncated at the fourth amino acid (Phenylalanine), is a prominent species found in the amyloid plaques of Alzheimer's disease (AD) brains. nih.govexonpublications.com Research indicates that this specific N-terminal truncation enhances the peptide's tendency to aggregate compared to the full-length Aβ(1-42). frontiersin.org
Studies have demonstrated that the removal of the first three N-terminal amino acids, which includes charged residues, contributes to the rapid aggregation of Aβ(4-42) into stable oligomers and fibrillar structures. nih.govexonpublications.com This characteristic is shared with other N-terminally modified species like pyroglutamated Aβ(pE3-42), which also shows a high aggregation propensity. nih.gov The N-terminus is crucial in defining the fibrillization behavior of Aβ peptides. nih.govacs.org
Initially, in a monomeric state, Aβ(4-42) exists in a disordered conformation. nih.gov However, it possesses a high propensity to undergo a conformational change to a folded, β-sheet-rich structure, particularly with changes in environmental conditions like temperature. nih.govfrontiersin.org This transition to a β-sheet secondary structure is a critical step in the formation of neurotoxic and insoluble plaques. frontiersin.org The aggregates formed by Aβ(4-42) are noted to be distinct in size and structure from those formed by the full-length Aβ(1-42). nih.gov
The aggregation behavior of Aβ(4-42) has been compared with other Aβ variants, revealing distinct patterns. For instance, while Aβ(4-42), Aβ(1-42), and Aβ(pE3-42) readily form monomers and higher-order oligomers like trimers and tetramers that continue to grow into larger aggregates over time, variants such as Aβ(4-38) and Aβ(4-40) predominantly form only monomers and dimers. nih.gov Furthermore, external factors such as the presence of metal ions can differentially affect aggregation. The interaction with Zn(II) ions, for example, alters the aggregation profile of Aβ(4-42) differently from that of Aβ(1-42), which is attributed to their distinct metal-binding properties. acs.org
Research Findings on Aggregation Propensity
The following table summarizes research findings on the aggregation characteristics of Aβ(4-42) in comparison to other Aβ variants.
| Aβ Variant | Initial Oligomeric State | Aggregation Over Time | Key Findings |
| Aβ(4-42) | Monomers, Trimers/Tetramers | Forms higher molecular weight oligomers | High aggregation propensity; forms stable aggregates rapidly. nih.gov |
| Aβ(1-42) | Monomers, Trimers/Tetramers | Forms higher molecular weight oligomers | Serves as a benchmark for aggregation studies; readily aggregates. nih.gov |
| Aβ(pE3-42) | Monomers, Trimers/Tetramers | Forms higher molecular weight oligomers | High aggregation propensity, similar to Aβ(4-42). nih.gov |
| Aβ(4-40) | Monomers, Dimers | Does not form significant higher-order oligomers | Lower aggregation propensity compared to C-terminally longer variants. nih.gov |
| Aβ(4-38) | Monomers, Dimers | Does not form significant higher-order oligomers | Lower aggregation propensity. nih.gov |
Comparative Structural Conformation Data
The structural conformation is a key determinant of aggregation. This table outlines the conformational characteristics of Aβ(4-42).
| Aβ Variant | Initial Conformation | Conformation upon Heating/Aging | Predominant Final Structure |
| Aβ(4-42) | Disordered/Random Coil nih.gov | Folds into β-sheet structure nih.govfrontiersin.org | β-sheet rich fibrils frontiersin.org |
| Aβ(1-42) | Unstructured monomer nih.gov | Forms β-sheets, leading to polymerization frontiersin.org | S-shaped or other fibril polymorphs pnas.org |
| Aβ(pE3-42) | Unstructured monomer nih.gov | Forms stable aggregates nih.gov | β-sheet rich aggregates frontiersin.org |
Cellular and Molecular Interactions of Beta Amyloid 4 42
Interactions of Beta-Amyloid (4-42) with Neuronal Components
Aβ peptides are known to disrupt synaptic plasticity and mediate synaptic toxicity through various mechanisms. nih.govfrontiersin.org Soluble oligomeric forms of Aβ are considered a primary cause of synaptic dysfunction. nih.gov The accumulation of intracellular Aβ4-42 is associated with impaired synaptic functions and neurotoxicity. figshare.commedrxiv.org
Synaptic dysfunction is a key feature of Alzheimer's disease, and Aβ peptides are major contributors to this pathology. nih.gov They disrupt synaptic plasticity, which is the basis for learning and memory. nih.govnih.gov Studies using transgenic mouse models, such as the Tg4-42 mouse, have been instrumental in understanding the chronic neurotoxic effects of N-truncated Aβ4-42 on synaptic function. mdpi.com These mice show that the expression of Aβ4-42 in the CA1 area of the hippocampus leads to synaptic dysfunction even before neuron death occurs. mdpi.com
Aβ peptides can alter glutamatergic transmission by reducing the levels of AMPA and NMDA receptors on the neuronal surface. frontiersin.orgnih.gov Aβ oligomers can induce the endocytosis of NMDA and AMPA receptors, which impairs synaptic transmission and leads to synaptotoxicity. frontiersin.org Specifically, Aβ1-42 has been shown to preferentially bind to neurons that express NMDA receptors containing NR1 or NR2B subunits. frontiersin.org The interaction with extrasynaptic NR2B-containing NMDA receptors is thought to mediate early neuronal dysfunction. nih.govfrontiersin.org
While high concentrations of Aβ are detrimental, physiological levels can enhance NMDA receptor-mediated currents and synaptic transmission. nih.govnih.gov However, increased levels of Aβ promote the endocytosis of NMDA receptors, leading to a persistent depression of NMDA-evoked currents. nih.gov The effects of Aβ oligomers on NMDA receptor function can vary depending on the specific Aβ fragment, the tissue, and the experimental conditions. mdpi.com For instance, some in vitro studies have shown that Aβ1-42 oligomers can directly activate NMDA receptors, particularly those containing the GluN2A subunit. mdpi.com
Aβ-induced dysregulation of AMPA receptor trafficking is also a critical factor in synaptic impairment. nih.gov Aβ1-42 has been found to significantly decrease the open probability and mean open time of single synaptic AMPA receptor channels.
Aβ peptides are known to disrupt long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govfrontiersin.org Soluble Aβ oligomers can suppress LTP and enhance long-term depression (LTD). frontiersin.orgnih.gov The impairment of LTP by Aβ is a well-documented phenomenon. researchgate.netnih.govmdpi.comjst.go.jp For instance, Aβ1-42 has been shown to depress LTP in hippocampal slices. nih.gov
Interestingly, the effect of Aβ on synaptic plasticity can be concentration-dependent. nih.govfrontiersin.org Picomolar concentrations of Aβ42 have been reported to enhance LTP, while nanomolar concentrations lead to its reduction. nih.govfrontiersin.org This biphasic effect is also observed in memory tasks in animal models. frontiersin.org
In Tg4-42 mice, which express Aβ4-42, there is evidence of altered basal excitatory synaptic transmission, indicated by a leftward shift in the input-output curve, suggesting neuronal hyperexcitability. mdpi.com These mice also exhibit a decline in short-term plasticity. mdpi.com However, in 3-month-old Tg4-42 mice, N-truncated Aβ4-42 did not significantly alter short-term potentiation (STP) or long-term potentiation (LTP). mdpi.com This finding contrasts with studies on other AD mouse models and may be due to the different biophysical properties of Aβ4-42 oligomers, which are highly soluble compared to full-length Aβ1–42. mdpi.com
There is increasing evidence that the intraneuronal accumulation of Aβ peptides is an early and critical event in the pathology of Alzheimer's disease, preceding the formation of extracellular plaques. nih.gov Aβ42, in particular, is known to accumulate within neurons, an event linked to impaired synaptic function and neurotoxicity. figshare.commedrxiv.org This intracellular accumulation can occur through both internal production and uptake from the extracellular space. nih.gov Receptor-mediated endocytosis, possibly involving the α7 nicotinic acetylcholine (B1216132) receptor, is one proposed mechanism for Aβ uptake. nih.gov
Once inside the neuron, Aβ42 peptides tend to accumulate in the endosomal-lysosomal system and mitochondria, leading to dysfunction in these organelles. nih.govnih.gov
The endosomal-lysosomal network is crucial for processing and clearing cellular debris, including Aβ. nih.gov Dysfunction of this system is one of the earliest known cytopathologies specific to AD. nih.gov Misfolded Aβ42 oligomers are taken up by neurons in a dynamin-dependent manner and are trafficked to lysosomes, where they accumulate. nih.govnih.gov This accumulation can overload the lysosome's proteolytic capacity and impair its function. nih.gov
The presence of intracellular Aβ42 can disrupt the endosomal-lysosomal pathway, leading to a slowdown of endocytosis and impaired uptake of other proteins. nih.govnih.gov This can be caused by direct effects on lysosomal acidification, membrane leakage, or simply by the sheer volume of accumulated Aβ. nih.gov The accumulation of Aβ within lysosomes can lead to lysosomal membrane permeabilization, a damaging event for the cell. nih.gov In primary microglial cells, Aβ1-42 has been shown to affect the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis. frontiersin.org
Mitochondrial dysfunction is a prominent and early feature of Alzheimer's disease. nih.gov Aβ peptides can directly interact with and damage mitochondria. nih.gov Both Aβ and its precursor protein, APP, can localize to mitochondrial membranes, where they interfere with critical mitochondrial functions. nih.govportlandpress.com
Aβ can block the transport of nuclear-encoded mitochondrial proteins into the mitochondria, disrupt the electron transport chain, and increase the production of reactive oxygen species (ROS). nih.govembopress.org Specifically, Aβ has been shown to interact with mitochondrial proteins such as Aβ-binding alcohol dehydrogenase (ABAD), leading to increased ROS production and decreased ATP levels. actanaturae.ru The interaction between Aβ and mitochondria can lead to impaired oxidative phosphorylation and altered mitochondrial dynamics, including increased fission and reduced fusion. nih.govcsic.esnih.gov
The accumulation of Aβ within mitochondria is considered a key factor in its neurotoxicity. plos.org Mitochondria-targeted Aβ1-42 has been shown to induce mitochondrial impairments and subsequent cell death. plos.org Studies in transgenic mice have demonstrated that Aβ is found within mitochondria and is associated with dysfunction at complexes III and IV (cytochrome c oxidase) of the respiratory chain. portlandpress.com
Intracellular Accumulation and Localization of Beta-Amyloid (4-42)
Mitochondrial Interactions and Dysfunction
Beta-Amyloid (4-42) Interaction with Mitochondrial Proteins
Beta-amyloid peptides, including the Aβ(4-42) variant, can accumulate within mitochondria and interact with several mitochondrial proteins, leading to significant dysfunction. nih.govmdpi.com Studies have shown that Aβ can be imported into mitochondria through the translocase of the outer membrane (TOM) complex. mdpi.comfrontiersin.org Once inside, it can engage with proteins in various mitochondrial compartments, including the outer membrane, intermembrane space, inner membrane, and the matrix. nih.gov
One of the key interaction partners is the amyloid-binding alcohol dehydrogenase (ABAD), located in the mitochondrial matrix. frontiersin.orgnih.govoup.com The binding of Aβ to ABAD exacerbates mitochondrial and neuronal stress by promoting the leakage of reactive oxygen species (ROS). nih.govoup.com Another critical interaction occurs with cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP). This interaction can facilitate the opening of the mPTP, leading to mitochondrial swelling, disruption of the mitochondrial membrane potential, and release of pro-apoptotic factors. aginganddisease.org
Furthermore, Aβ has been shown to interfere with the proper functioning of the electron transport chain (ETC) complexes. For instance, Aβ can inhibit the activity of cytochrome c oxidase (Complex IV), a crucial enzyme in cellular respiration. nih.govportlandpress.com This inhibition can lead to decreased ATP production and increased generation of ROS. portlandpress.com
Table 1: Key Mitochondrial Protein Interactions with Beta-Amyloid (4-42)
| Interacting Protein | Location | Consequence of Interaction |
|---|---|---|
| Amyloid-binding alcohol dehydrogenase (ABAD) | Mitochondrial Matrix | Increased reactive oxygen species (ROS) leakage, exacerbation of mitochondrial stress. nih.govfrontiersin.orgoup.com |
| Cyclophilin D (CypD) | Mitochondrial Matrix | Facilitates the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling and apoptosis. aginganddisease.org |
| Translocase of the Outer Membrane (TOM) Complex | Outer Mitochondrial Membrane | Facilitates the import of Aβ into mitochondria. mdpi.comfrontiersin.org |
| Cytochrome c oxidase (Complex IV) | Inner Mitochondrial Membrane | Inhibition of enzyme activity, leading to reduced ATP production and increased ROS. nih.govportlandpress.com |
| Presequence Protease (PreP) | Mitochondrial Matrix | Inhibition of mitochondrial presequence processing, leading to reduced turnover of mitochondrial peptides. portlandpress.com |
Effects on Mitochondrial Bioenergetics and Dynamics
The interaction of Aβ(4-42) with mitochondrial proteins has profound consequences for both the energy-producing capacity and the structural integrity of mitochondria.
A primary effect is the impairment of mitochondrial bioenergetics. Aβ(4-42) has been shown to reduce the efficiency of oxidative phosphorylation, leading to a decrease in ATP production. mdpi.commdpi.comnih.gov This is often accompanied by an increase in the production of reactive oxygen species (ROS), creating a state of oxidative stress. mdpi.comnih.gov The compromised electron transport chain, particularly the inhibition of Complex IV, is a major contributor to these bioenergetic deficits. portlandpress.comfrontiersin.org Furthermore, Aβ can induce a decline in the mitochondrial membrane potential and calcium retention capacity, further compromising mitochondrial function. mdpi.com
In addition to bioenergetic failure, Aβ(4-42) significantly alters mitochondrial dynamics, which is the balance between mitochondrial fission (division) and fusion (merging). Research indicates that Aβ promotes excessive mitochondrial fission. frontiersin.orgnih.gov This is mediated, in part, through interactions with dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. frontiersin.orgportlandpress.com Aβ can lead to the accumulation of Drp1, promoting its binding to Fis1 and resulting in increased mitochondrial fragmentation. frontiersin.org This shift towards fission and away from fusion disrupts the mitochondrial network, leading to smaller, dysfunctional mitochondria that are more susceptible to degradation. frontiersin.orgmdpi.com
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins in the ER lumen triggers a cellular stress response known as the unfolded protein response (UPR). mdpi.com Aggregated Aβ is a primary source of ER stress. tandfonline.com
Aβ(4-42) can induce ER stress through several mechanisms. It can disrupt calcium homeostasis by causing the release of calcium from the ER into the cytosol. tandfonline.comfrontiersin.org This dysregulation of calcium signaling can activate various downstream stress pathways. Furthermore, the accumulation of Aβ itself within the ER can overload the protein-folding machinery, leading to the activation of the UPR. frontiersin.orgmdpi.com
The UPR is a complex signaling network involving three main sensor proteins: PERK, IRE1, and ATF6. frontiersin.org Studies have shown that Aβ(4-42) treatment can trigger the activation of the PERK pathway, leading to the phosphorylation of eIF2α. plos.orgfrontiersin.org This, in turn, can upregulate the expression of the ER chaperone Grp78/Bip as a protective response. plos.org However, prolonged or severe ER stress can switch the UPR from a pro-survival to a pro-apoptotic response, involving the activation of factors like CHOP and caspase-4, ultimately leading to cell death. plos.org Interestingly, some research suggests that the PERK-eIF2α pathway may initially play a neuroprotective role against Aβ-induced ER stress. plos.org
Glial Cell Responses to Beta-Amyloid (4-42) Aggregates
Glial cells, including microglia and astrocytes, are the primary immune cells of the central nervous system and play a crucial role in the brain's response to Aβ pathology.
Microglial Activation and Neuroinflammation
Microglia are the resident macrophages of the brain and are key players in the neuroinflammatory response to Aβ. ijbs.com Aβ aggregates, particularly fibrillar Aβ(4-42), are potent activators of microglia. ijbs.comaai.org Upon encountering Aβ, microglia transition to an activated state, characterized by morphological changes and the release of inflammatory mediators. frontiersin.orgmdpi.com
This activation is mediated through various pattern recognition receptors (PRRs) on the microglial surface that recognize Aβ as a damage-associated molecular pattern (DAMP). ijbs.comfrontiersin.org These receptors include Toll-like receptors (TLRs), such as TLR2 and TLR4, and the co-receptor CD14. aai.orgnih.gov The interaction of Aβ(4-42) with TLR2 has been shown to be critical for microglial activation. aai.org Other receptors involved in the microglial response to Aβ include the formyl peptide receptor 2 (FPR2) and scavenger receptors. nih.gov
Astrocyte Reactivity and Modulation of Beta-Amyloid (4-42)
Astrocytes, the most abundant glial cells in the brain, also exhibit a reactive response to Aβ aggregates. This phenomenon, known as astrogliosis, is characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP). researchgate.net Astrocytes are found in close proximity to amyloid plaques in the brain. researchgate.net
Astrocytes can internalize and accumulate neuron-derived Aβ(4-2)-positive material as part of their debris-clearing function. researchgate.net However, when overburdened, these astrocytes can lyse, releasing their contents and potentially contributing to the formation of amyloid plaques. researchgate.net In response to Aβ, astrocytes can also produce inflammatory molecules, including complement factor C3, which can affect synaptic function. mdpi.com
The role of astrocytes in Aβ metabolism is complex and appears to be multifaceted. While they can participate in the clearance and degradation of Aβ, their chronic activation in the presence of persistent Aβ deposition can contribute to neuroinflammation and neuronal dysfunction. researchgate.netmdpi.com
Cross-seeding and Co-aggregation with Other Proteins (e.g., Tau, Alpha-Synuclein)
A growing body of evidence suggests that Aβ(4-42) can interact with other key proteins involved in neurodegenerative diseases, notably tau and alpha-synuclein (B15492655), through a process called cross-seeding.
In vitro and in vivo studies have demonstrated that Aβ can accelerate the aggregation of tau protein into neurofibrillary tangles (NFTs), another pathological hallmark of Alzheimer's disease. nih.gov Aβ oligomers can promote the uptake of tau seeds, thereby augmenting intracellular tau aggregation. acs.org It is hypothesized that Aβ and tau may share a common structural epitope that facilitates this interaction. acs.org Specifically, the core region of Aβ has been shown to directly interact with certain regions of the tau protein. acs.org
Similarly, Aβ(4-42) has been shown to trigger the aggregation of alpha-synuclein, the protein primarily associated with Parkinson's disease and other synucleinopathies. nih.govacs.orgmdpi.com Oligomeric forms of Aβ(4-42) can act as nucleation sites for alpha-synuclein, promoting the formation of alpha-synuclein fibrils. nih.govbiorxiv.org Interestingly, while Aβ(4-42) can coat the surface of these newly formed alpha-synuclein fibrils, it does not become part of the fibril core. nih.govacs.org This co-aggregation phenomenon highlights a potential molecular link between Alzheimer's and Parkinson's disease pathologies. frontiersin.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Beta-Amyloid (4-42) |
| Tau |
| Alpha-Synuclein |
| Dynamin-related protein 1 (Drp1) |
| Fis1 |
| PERK |
| IRE1 |
| ATF6 |
| eIF2α |
| Grp78/Bip |
| CHOP |
| Caspase-4 |
| Tumor necrosis factor-alpha (TNF-α) |
| Interleukin-1beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Glial fibrillary acidic protein (GFAP) |
Pathophysiological Roles of Beta Amyloid 4 42 in Disease Models
Contribution of Beta-Amyloid (4-42) to Neurodegeneration Mechanisms
Aβ(4-42) is recognized for its heightened neurotoxicity and propensity to aggregate compared to the full-length Aβ peptides. mdpi.com Its presence is linked to a cascade of detrimental events within the central nervous system, ultimately leading to neuronal loss and cognitive decline.
The accumulation of Aβ(4-42) instigates significant cellular dysregulation, primarily impacting synaptic function and neuronal signaling. In transgenic mouse models expressing Aβ(4-42), there is evidence of early synaptic deficits, including neuronal hyperexcitability and altered short-term plasticity, even before significant neuron loss is apparent. mdpi.comexonpublications.comfrontiersin.org This suggests that soluble oligomers of Aβ(4-42) are key players in initiating synaptic dysfunction. mdpi.com
Aβ peptides can disrupt several signaling pathways crucial for neuronal health. For instance, Aβ oligomers can interfere with glutamate (B1630785) receptor function, including NMDA and AMPA receptors, leading to calcium dyshomeostasis and impaired synaptic plasticity. frontiersin.org They can also inhibit the Wnt/β-catenin signaling pathway, which is vital for synapse stability. frontiersin.org While much of the research has focused on Aβ(1-42), the similar neurotoxic profiles suggest that Aβ(4-42) likely engages in comparable disruptive mechanisms.
The interaction of Aβ peptides with cell surface receptors can trigger abnormal signaling cascades. mdpi.com For example, the binding of Aβ to receptors can lead to the activation of various kinases and phosphatases, ultimately altering protein function and gene expression, contributing to cellular dysfunction and death. mdpi.comprobiologists.com
Aβ peptides are known to be associated with increased oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. Aβ peptides, including their truncated forms, can act as lipophilic metal chelators, binding to transition metals like copper and iron. uniprot.org This interaction can lead to the reduction of these metals, a process that can generate ROS.
The accumulation of Aβ can lead to mitochondrial dysfunction, a primary source of intracellular ROS. spandidos-publications.comresearchgate.net Aβ(1-42) has been shown to target mitochondria, leading to increased mitochondrial fission, disruption of the mitochondrial membrane potential, and a subsequent increase in ROS levels. spandidos-publications.comresearchgate.net These events contribute significantly to the oxidative damage observed in AD. Given the neurotoxic nature of Aβ(4-42), it is plausible that it contributes to oxidative stress through similar mitochondrial-dependent mechanisms.
Aβ peptides are potent inducers of neuronal cell death, utilizing both apoptotic and necroptotic pathways. Aβ(1-42) has been demonstrated to activate caspase signaling pathways, leading to apoptosis in neuronal cultures. spandidos-publications.comresearchgate.netnih.gov Specifically, treatment with Aβ(1-42) leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov
Furthermore, research on other Aβ fragments, such as Aβ(17-42), has shown the activation of an initiator caspase, caspase-8, in addition to caspase-3, suggesting the involvement of the extrinsic apoptotic pathway. echelon-inc.comoup.com While direct studies on Aβ(4-42)-induced necroptosis are less common, the general understanding is that Aβ-mediated neuroinflammation and cellular stress can trigger this form of programmed necrosis. The Aβ precursor protein (APP) itself can couple to apoptosis-inducing pathways. uniprot.org Limited activation of the intrinsic apoptotic pathway has been observed with Aβ(42), suggesting a complex regulation of cell death mechanisms. spandidos-publications.com
Oxidative Stress Induction by Beta-Amyloid (4-42)
Role of Beta-Amyloid (4-42) in Transgenic Animal Models of Amyloidosis
Transgenic animal models have been instrumental in elucidating the specific contributions of Aβ(4-42) to AD pathology. The Tg4-42 mouse model, which exclusively expresses human Aβ(4-42), has been particularly valuable as it allows for the study of this peptide's effects in the absence of confounding factors from full-length human APP overexpression. frontiersin.orgalzforum.orgfrontiersin.org
A hallmark of the Tg4-42 mouse model is the age- and gene-dose-dependent development of neuropathology. frontiersin.orgalzforum.org These mice exhibit a significant, progressive loss of pyramidal neurons in the CA1 region of the hippocampus. frontiersin.orgnih.govalzforum.org This neuronal loss coincides with the intraneuronal accumulation of Aβ(4-42). frontiersin.org
Unlike many other AD mouse models, the Tg4-42 model does not develop extracellular amyloid plaques. frontiersin.orgalzforum.org Instead, the pathology is characterized by the presence of soluble, neurotoxic Aβ(4-42) aggregates and intraneuronal Aβ accumulation. mdpi.comalzforum.org This is accompanied by neuroinflammation, as indicated by the presence of reactive microglia and astrocytes in the hippocampus. alzforum.orgnih.gov The development of these pathological features intensifies with age, leading to significant hippocampal atrophy. frontiersin.orgnih.gov
Table 1: Neuropathological Changes in Tg4-42 Mice
| Age | Neuropathological Feature | Location | Reference |
| 2 months | Reactive microglia and astrocytes | Hippocampus | alzforum.org |
| 3 months | Synaptic hyperexcitability, altered short-term plasticity | Hippocampus | mdpi.com |
| 8 months (hemizygous) | 38% neuron loss | CA1 region of hippocampus | nih.govalzforum.org |
| 8 months (homozygous) | 66% neuron loss, altered synaptophysin staining | CA1 and CA3 regions of hippocampus | nih.govalzforum.org |
| 9 months (homozygous) | Increased Aβ42 levels, astro- and microgliosis | Cortex, caudate putamen, hippocampus | nih.gov |
| 12 months (hemizygous) | 49% neuron loss | CA1 region of hippocampus | alzforum.org |
The progressive neuropathology in Aβ(4-42)-expressing animal models translates into significant behavioral and cognitive deficits. The hippocampus-specific expression of Aβ(4-42) in Tg4-42 mice correlates well with age-dependent spatial reference memory deficits, as assessed by tasks such as the Morris water maze. nih.govalzforum.orgnih.gov
These cognitive impairments are also age- and gene-dose-dependent. For instance, in the Tg4-42 model, spatial learning deficits are not observed at three months of age but become apparent by eight months in homozygous mice and by twelve months in hemizygous mice. alzforum.org In addition to memory deficits, these mice also exhibit motor impairments. frontiersin.orgfrontiersin.orgnih.gov Studies have also reported deficits in object recognition memory and an altered anxiety-related behavior in these animals. researchgate.net These findings underscore that the expression of N-truncated Aβ(4-42) alone is sufficient to trigger behavioral deficits comparable to the memory dysfunction seen in AD, even in the absence of plaque formation. nih.govmdpi.com
Table 2: Behavioral and Cognitive Deficits in Tg4-42 Mice
| Age | Deficit | Assessment Method | Reference |
| 8 months (homozygous) | Impaired spatial reference memory | Morris water maze | alzforum.org |
| 9 months (homozygous) | Impaired learning and memory | Morris water maze | nih.gov |
| 12 months (hemizygous) | Impaired spatial reference memory, impaired contextual fear conditioning | Morris water maze, Fear conditioning | alzforum.org |
| Age-dependent | Motor deficits | Various motor function tests | frontiersin.orgnih.gov |
| Age-dependent | Recognition memory deficits | Novel object recognition | nih.govresearchgate.net |
Advanced Methodologies for Beta Amyloid 4 42 Research
In Vitro Models for Studying Beta-Amyloid (4-42) Aggregation and Toxicity
In vitro models provide a controlled environment to study the specific mechanisms of Aβ4-42 aggregation and its impact on neuronal cells. These systems are invaluable for dissecting the molecular and cellular events that contribute to neurodegeneration.
Cell Culture Systems for Neurotoxicity Assessment
Cell culture systems are fundamental tools for assessing the neurotoxic potential of Aβ4-42. Various cell lines and primary neuronal cultures are employed to model the effects of Aβ on neuronal viability and function.
Primary Cortical Neurons: Primary neurons isolated from rodent brains are considered a gold standard for neurotoxicity studies due to their physiological relevance. Studies have shown that treatment of primary cortical neurons with Aβ4-42 leads to a dose-dependent reduction in cell viability. nih.gov For instance, one study demonstrated that Aβ4-42 is as toxic as other prominent Aβ variants like pyroglutamate (B8496135) Aβ3-42 and Aβ1-42 in these cells. nih.gov The neurotoxic effects are often evaluated using assays that measure cell viability, such as the calcein (B42510) assay. nih.gov
PC12 Cells: The rat pheochromocytoma (PC12) cell line is widely used as a model to study neurotoxicity in Alzheimer's disease because of its neuronal-like characteristics and sensitivity to Aβ-induced injury. frontiersin.orgmdpi.com Upon treatment with Aβ oligomers, PC12 cells exhibit reduced viability, which can be quantified using methods like the MTT assay. mdpi.com These cells are instrumental in screening for compounds that may inhibit Aβ-induced toxicity. mdpi.com
SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line is another common model for studying Aβ neurotoxicity. researchgate.net Researchers often use these cells to investigate the conditions under which Aβ peptides become toxic, such as the requirement for pre-aggregation of the peptide. researchgate.net
| Cell Model | Key Findings Related to Aβ4-42 Neurotoxicity | Reference |
| Primary Cortical Neurons | Aβ4-42 induces dose-dependent cell death, comparable in toxicity to Aβ1-42 and AβpE3-42. | nih.gov |
| PC12 Cells | Aβ42 oligomers induce toxicity, which can be mitigated by potential therapeutic agents. | mdpi.com |
| SH-SY5Y Cells | Pre-aggregated Aβ peptides are required to induce neurotoxic effects. | researchgate.net |
Biophysical Techniques for Analyzing Beta-Amyloid (4-42) Conformation and Interactions
A variety of biophysical techniques are employed to characterize the structural conformations of Aβ4-42 and its interactions with other molecules. These methods provide detailed insights into the aggregation process at the molecular level.
Spectroscopic techniques are pivotal for monitoring the aggregation kinetics and structural changes of Aβ peptides.
Thioflavin-T (ThT) Fluorescence: Thioflavin-T is a fluorescent dye that specifically binds to the β-sheet structures characteristic of amyloid fibrils. researchgate.netpnas.org The resulting increase in fluorescence intensity is widely used to monitor the kinetics of Aβ aggregation in real-time. pnas.orgnih.govunito.it ThT assays have revealed that Aβ4-42 possesses a high propensity to form aggregates. nih.gov This method is also used to screen for inhibitors of Aβ fibrillization. ulisboa.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural information about Aβ peptides in solution. frontiersin.orgresearchgate.net It can be used to characterize the monomeric and oligomeric states of Aβ and to identify the specific amino acid residues involved in intermolecular interactions. whiterose.ac.ukacs.org Solid-state NMR (ssNMR) is particularly powerful for determining the atomic-level structure of amyloid fibrils. frontiersin.orgpnas.org Studies using NMR have shown that Aβ peptides can adopt different conformations, such as α-helical or β-sheet structures, depending on the environmental conditions. researchgate.net
Microscopy techniques provide direct visualization of the morphology of Aβ aggregates.
Electron Microscopy (EM): Transmission Electron Microscopy (TEM) is used to visualize the morphology of Aβ fibrils and other aggregates. mdpi.com It can reveal details about the length, thickness, and structure of fibrils formed in vitro. mdpi.com Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution 3D structure of amyloid fibrils, revealing polymorphic structures with different molecular conformations. whiterose.ac.ukpnas.org
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the surface topography of Aβ aggregates in physiological or near-physiological conditions. nih.govnih.gov It allows for the real-time observation of the aggregation process, from early oligomers to mature fibrils. pnas.orgpnas.org AFM studies have revealed that Aβ4-42 can form different fibril morphologies, such as straight and spiral fibrils, and can even switch between these forms. pnas.orgpnas.org This technique has also been used to characterize the size and shape of isolated Aβ42 oligomers, such as dimers, trimers, and tetramers. researchgate.net
Computational methods complement experimental techniques by providing a dynamic view of Aβ aggregation at an atomic level.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of Aβ peptides over time, providing insights into the conformational changes, aggregation pathways, and interactions with other molecules or membranes. frontiersin.orgnih.govmdpi.com These simulations can help to understand the stability of different oligomeric species and the molecular basis of Aβ toxicity. nih.gov For instance, simulations have been used to study the formation of Aβ42 tetramers and their interaction with model cell membranes. nih.gov
Other Computational Approaches: Knowledge-based energy potentials and machine learning techniques are also being developed to predict the aggregation propensity of Aβ peptides and to identify regions prone to forming amyloid structures. frontiersin.org These theoretical models contribute to a deeper understanding of the physicochemical principles governing Aβ folding and aggregation. frontiersin.org
| Technique | Information Provided on Aβ4-42 | Key Findings |
| Thioflavin-T Fluorescence | Kinetics of β-sheet fibril formation. | Aβ4-42 shows a high propensity for rapid aggregation. nih.gov |
| NMR Spectroscopy | Atomic-resolution structure of monomers, oligomers, and fibrils. | Reveals conformational transitions (e.g., α-helix to β-sheet) and intermolecular contacts. researchgate.netwhiterose.ac.uk |
| Electron Microscopy (EM) | Morphology and high-resolution structure of aggregates. | Identifies polymorphic fibril structures. whiterose.ac.ukpnas.org |
| Atomic Force Microscopy (AFM) | Real-time visualization of aggregation and morphology of oligomers and fibrils. | Shows dynamic growth and structural switching of fibrils. pnas.orgpnas.org |
| Molecular Dynamics (MD) | Dynamic behavior, conformational changes, and interactions at the atomic level. | Elucidates oligomer formation and interaction with membranes. nih.gov |
Electron Microscopy and Atomic Force Microscopy (AFM)
Proteomic and Transcriptomic Approaches in Beta-Amyloid (4-42) Research
Proteomics and transcriptomics provide powerful, system-wide views of the molecular changes that occur in response to Aβ42. These unbiased, high-throughput approaches allow researchers to map alterations in protein expression (proteomics) and gene activity (transcriptomics) to understand the complex pathways disrupted by amyloid pathology. nih.govresearchgate.netnih.gov
Proteomic studies utilize techniques like mass spectrometry to identify and quantify the entire set of proteins (the proteome) in a cell or tissue exposed to Aβ42. nih.govplos.org In cell culture models, such as PC12 or SH-SY5Y neuroblastoma cells, exposing the cells to Aβ42 oligomers has been shown to significantly disrupt proteins associated with mitochondria. nih.gov This includes pathways involved in bioenergetics, cellular signaling, and mitochondrial morphology, highlighting the organelle's central role in Aβ42-induced stress. nih.gov Proteomic analysis of human neural cells treated with Aβ42 has also revealed alterations in proteins related to the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a known binding partner for Aβ, and components of G-protein signaling pathways. plos.org Furthermore, proteomics has been essential in characterizing the diverse array of Aβ proteoforms, including N-terminally truncated species like Aβ4-42, present in the cerebrospinal fluid and brain tissue of AD patients. bohrium.comacs.org
Transcriptomic studies , often using RNA-sequencing (RNA-seq), analyze the complete set of RNA transcripts (the transcriptome) to see which genes are turned on or off in response to Aβ. life-science-alliance.orguu.nl Studies applying Aβ42 aggregates to primary microglia cultures have revealed massive and rapid transcriptional changes. life-science-alliance.org However, these studies also caution that the response in cultured cells may not fully replicate the more complex transcriptional changes seen in microglia from the brains of transgenic AD mouse models. life-science-alliance.org Transcriptomic analysis of human monocyte-derived microglia-like cells exposed to Aβ1-42 oligomers showed an induction of metallothioneins, proteins involved in metal ion regulation and protection against oxidative stress, suggesting an initial protective response. uu.nl In more complex systems like the zebrafish brain, single-cell transcriptomics has been used to identify how different subtypes of neural stem cells react to amyloid toxicity, providing high-resolution insight into cellular plasticity and regenerative responses. nih.gov
Together, these "-omics" approaches are crucial for identifying new biomarkers, uncovering novel mechanistic pathways, and providing a more integrated understanding of the cellular response to Aβ4-42. nih.govnih.gov
Mechanistic Insights for Therapeutic Intervention Strategies Targeting Beta Amyloid 4 42
Approaches to Modulate Beta-Amyloid (4-42) Production
The production of amyloid-beta (Aβ) peptides, including the N-terminally truncated Aβ (4-42) species, is a critical event in the pathogenesis of Alzheimer's disease. frontiersin.org Therapeutic strategies aimed at modulating the production of Aβ (4-42) primarily focus on the enzymes responsible for cleaving the amyloid precursor protein (APP). wikipedia.org
The sequential cleavage of APP by β-secretase and γ-secretase results in the generation of various Aβ peptides. wikipedia.org Therefore, inhibiting or modulating the activity of these secretases presents a direct approach to reducing Aβ (4-42) production.
β-Secretase Inhibitors: These compounds are designed to block the initial cleavage of APP by β-secretase, thereby preventing the formation of the C-terminal fragment (β-CTF) which is the substrate for γ-secretase. A potent inhibitor of the amyloid precursor protein (APP) β-secretase has been described with an IC₅₀ of 30 nM. sigmaaldrich.com By inhibiting this first step, the subsequent generation of all Aβ peptides, including Aβ (4-42), is reduced. sigmaaldrich.com
γ-Secretase Inhibitors (GSIs): GSIs target the γ-secretase complex, which is responsible for the final cleavage of β-CTF to produce Aβ peptides of varying lengths. openaccessjournals.com Several GSIs have been developed and tested for their ability to lower Aβ production. For instance, LY450139 has been shown to decrease plasma Aβ concentrations. nih.gov However, a significant challenge with GSIs is their lack of selectivity. γ-secretase also cleaves other substrates, such as Notch, which is crucial for normal cell signaling. openaccessjournals.comjneurosci.org Inhibiting Notch cleavage can lead to undesirable side effects. openaccessjournals.com Furthermore, GSIs can cause an accumulation of the neurotoxic β-CTF fragment. openaccessjournals.comjneurosci.org Examples of γ-secretase inhibitors include DAPT, Semagacestat, and Avagacestat. medchemexpress.commedchemexpress.com
Table 1: Investigational Secretase Inhibitors and Modulators
| Compound | Type | Target | Mechanism of Action |
|---|---|---|---|
| DAPT (GSI-IX) | γ-Secretase Inhibitor | Total Amyloid-β (Aβ) and Aβ42 | Potent inhibitor of γ-secretase. medchemexpress.com |
| Semagacestat | γ-Secretase Inhibitor | Aβ42, Aβ38, and Aβ40 | Inhibits γ-secretase and Notch signaling. medchemexpress.commedchemexpress.com |
| Avagacestat (BMS-708163) | γ-Secretase Inhibitor | Aβ42 and Aβ40 | Potent inhibitor of γ-secretase, also inhibits Notch. medchemexpress.com |
| Sulindac Sulfide | γ-Secretase Modulator | Aβ42 | Selectively reduces Aβ42 production in favor of shorter Aβ species like Aβ38. pnas.org |
| Itanapraced (CHF5074) | γ-Secretase Modulator | Aβ42 and Aβ40 | Reduces Aβ42 and Aβ40 secretion. medchemexpress.com |
| PF-06648671 | γ-Secretase Modulator | Aβ42 and Aβ40 | Reduces Aβ42 and Aβ40, with concomitant increases in Aβ37 and Aβ38. medchemexpress.com |
Strategies to Enhance Beta-Amyloid (4-42) Clearance Mechanisms
Enhancing the natural clearance mechanisms of the brain is another promising therapeutic avenue. These strategies aim to remove Aβ (4-42) that has already been produced, thereby preventing its aggregation and subsequent neurotoxicity.
Immunotherapy utilizes the body's immune system to target and clear pathological proteins. wikipedia.org In the context of Aβ (4-42), this involves both active and passive immunization strategies. springermedizin.de
Active Immunotherapy: This approach involves vaccinating with Aβ peptides or fragments to stimulate the patient's own immune system to produce antibodies against Aβ. springermedizin.deredalyc.org For example, AN1792 was a vaccine using full-length Aβ42. springermedizin.de Other vaccines like Amilomotide (CAD106) and UB-311 have used shorter Aβ fragments to generate an antibody response. springermedizin.de
Passive Immunotherapy: This strategy involves the direct administration of monoclonal antibodies that specifically target Aβ. springermedizin.deredalyc.org These antibodies can bind to various forms of Aβ, including monomers, oligomers, and fibrils, and facilitate their clearance through several mechanisms, such as Fc receptor-mediated phagocytosis by microglia. springermedizin.denih.gov A novel monoclonal antibody, NT4X, has been developed to specifically react with the N-terminus of Aβ (4-x) peptides and has been shown to rescue the in vitro toxicity of Aβ (4-42). uni-goettingen.de Several other monoclonal antibodies have been developed to target different epitopes and aggregation states of Aβ, including Aducanumab, Lecanemab, and Donanememab, which target Aβ aggregates. bmbreports.org
Table 2: Selected Immunotherapies Targeting Beta-Amyloid
| Therapy | Type | Target | Key Findings |
|---|---|---|---|
| AN1792 | Active Immunotherapy | Full-length Aβ42 | First anti-Aβ vaccine tested clinically. springermedizin.de |
| NT4X | Passive Immunotherapy | N-terminus of Aβ (4-x) | Specifically reacts with N-truncated Aβ at position 4 and rescues in vitro toxicity of Aβ4-42. uni-goettingen.de |
| Aducanumab | Passive Immunotherapy | Aβ aggregates (oligomers and fibrils) | Binds to the N-terminus of Aβ in an extended conformation. springermedizin.de |
| Lecanemab | Passive Immunotherapy | Soluble aggregated Aβ (protofibrils) | Preferentially targets soluble aggregated Aβ. springermedizin.de |
| Donanemab | Passive Immunotherapy | Deposited Aβ (pyroglutamate Aβ epitope) | Binds specifically to the N-terminal pyroglutamate (B8496135) Aβ epitope present in deposited Aβ. springermedizin.de |
The brain has intrinsic mechanisms for degrading and clearing Aβ peptides, involving specific enzymes and transport proteins.
Aβ-Degrading Enzymes: Several proteases are known to degrade Aβ peptides. nih.govbiomolther.org These include neprilysin (NEP), insulin-degrading enzyme (IDE), endothelin-converting enzyme (ECE), and various matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. nih.govbiomolther.org Enhancing the activity or expression of these enzymes could be a therapeutic strategy to lower Aβ levels. For example, MMP-9 has been shown to cleave soluble Aβ at sites important for β-sheet formation. nih.gov
Transport Receptors: The transport of Aβ across the blood-brain barrier (BBB) is a critical clearance pathway. nih.govmdpi.com Low-density lipoprotein receptor-related protein 1 (LRP1) is a key receptor that mediates the efflux of Aβ from the brain into the peripheral circulation. mdpi.comscirp.orgfrontiersin.orgjci.org Conversely, the Receptor for Advanced Glycation Endproducts (RAGE) is involved in the influx of Aβ from the blood into the brain. frontiersin.org Modulating the function of these receptors, for instance by enhancing LRP1-mediated transport, could improve Aβ clearance. mdpi.com P-glycoprotein (P-gp) has also been identified as an active transporter of Aβ40 and Aβ42 across the BBB. nih.gov
Table 3: Key Enzymes and Receptors in Beta-Amyloid Clearance
| Molecule | Type | Function in Aβ Clearance |
|---|---|---|
| Neprilysin (NEP) | Degrading Enzyme | A zinc metalloendopeptidase that degrades Aβ. nih.govbiomolther.org |
| Insulin-Degrading Enzyme (IDE) | Degrading Enzyme | A zinc-endopeptidase that cleaves various small peptides, including Aβ. nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Degrading Enzyme | Cleaves soluble Aβ, potentially preventing β-sheet formation. nih.gov |
| Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) | Transport Receptor | Mediates the efflux of Aβ from the brain across the blood-brain barrier. mdpi.comscirp.orgfrontiersin.orgjci.org |
| P-glycoprotein (P-gp) | Transport Receptor | Actively transports Aβ40 and Aβ42 across the blood-brain barrier. nih.gov |
| Receptor for Advanced Glycation Endproducts (RAGE) | Transport Receptor | Mediates the influx of Aβ from the blood into the brain. frontiersin.org |
Immunotherapeutic Approaches (e.g., Antibodies Targeting Beta-Amyloid (4-42) Aggregates)
Interventions to Inhibit Beta-Amyloid (4-42) Aggregation and Promote Disaggregation
Preventing the initial aggregation of Aβ (4-42) monomers into toxic oligomers and fibrils, or disaggregating existing plaques, is a central therapeutic goal.
A variety of small molecules have been investigated for their ability to interfere with the Aβ aggregation process. These compounds can act through different mechanisms, such as binding to Aβ monomers to prevent their self-assembly, stabilizing non-toxic conformations, or interacting with aggregation intermediates to block fibril formation.
Natural Compounds: Polyphenolic compounds, such as curcumin (B1669340) and resveratrol, have been shown to inhibit Aβ aggregation. researchgate.netmdpi.com Curcumin can bind to Aβ and shift the equilibrium towards the formation of non-toxic aggregates. researchgate.net Resveratrol has been shown to directly interact with Aβ monomers and fibrils. researchgate.net Other natural compounds like amentoflavone (B1664850) have demonstrated potent effects on both inhibiting Aβ1–42 fibrillization and disassembling preformed fibrils. biomolther.org
Synthetic Compounds and Peptidomimetics: Researchers have designed and synthesized novel small molecules and peptide-based inhibitors. For example, 2,3-disubstitutedbenzofuran derivatives have been developed that show a significant reduction in the growth of Aβ aggregation. plos.org Peptidomimetics derived from the aggregation-prone Aβ (16-21) sequence have also been created to block Aβ42 fibrillization. rsc.org Some small molecules, like Scyllo-Inositol and Posiphen, have advanced to clinical trials. researchgate.net
Table 4: Examples of Small Molecule Inhibitors of Aβ Aggregation
| Compound/Class | Source/Type | Proposed Mechanism of Action |
|---|---|---|
| Curcumin | Natural Polyphenol | Binds to Aβ and promotes the formation of non-toxic aggregates. researchgate.net |
| Resveratrol | Natural Polyphenol | Directly interacts with Aβ monomers and fibrils to inhibit aggregation. researchgate.net |
| Amentoflavone | Natural Biflavonoid | Inhibits Aβ1–42 fibrillization and disaggregates preformed fibrils. biomolther.org |
| Scyllo-Inositol (ELND005) | Synthetic Small Molecule | Inhibitor of Aβ aggregation. researchgate.net |
| 2,3-disubstitutedbenzofuran derivatives | Synthetic Small Molecule | Bind to Aβ fibrils and reduce the growth of Aβ aggregation. plos.org |
| N-aminated hexapeptides | Peptidomimetic | Derived from the Aβ (16-21) sequence to inhibit Aβ42 fibrillization. rsc.org |
Peptide-Based Strategies to Modulate Beta-Amyloid (4-42) Assembly
Peptide-based inhibitors represent a promising therapeutic avenue for Alzheimer's disease by targeting the aggregation process of amyloid-beta (Aβ) peptides, including the highly neurotoxic N-terminally truncated Aβ4-42 variant. These strategies are often bio-inspired, utilizing peptides designed to interfere with the molecular interactions that lead to the formation of toxic oligomers and fibrils. portlandpress.comexonpublications.com The core principle involves designing peptides that can bind to specific regions of Aβ4-42, thereby disrupting the self-assembly process. frontiersin.org
Research has focused on several key approaches:
Self-Recognition-Based Peptides: A primary strategy involves designing peptides that mimic the aggregation-prone sequences of Aβ itself. portlandpress.com The hydrophobic core region of Aβ, particularly the 16-21 sequence (KLVFFA), is a common target as it plays a crucial role in driving the initial β-sheet formation and aggregation. frontiersin.orgrsc.org By creating peptides with sequence homology to this region, inhibitors can bind to Aβ monomers or early oligomers, effectively capping the growing amyloid structure and preventing further elongation. elifesciences.org For instance, a hexapeptide designed to mimic the KLVFF region of Aβ42 has been shown to interfere with the aggregation process. portlandpress.com
β-Breaker Moieties: To enhance inhibitory activity, recognition sequences are often coupled with "β-breaker" elements. These are chemical moieties, such as an α-aminoisobutyric acid (Aib) residue, that disrupt the formation of the β-sheet secondary structure essential for amyloid fibrillogenesis. portlandpress.com This combined approach allows for specific targeting of Aβ42 while actively preventing its conformational transition into a pathological state. portlandpress.com
Modified Peptides: To overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation and a tendency for self-aggregation, various modifications have been introduced. exonpublications.com These include the use of D-amino acids, N-methylation, and cyclization. exonpublications.comrsc.org N-methylated peptides, for example, have shown efficacy in inhibiting Aβ aggregation and toxicity. rsc.org Similarly, cyclic d,l-α-peptides can self-assemble into nanotube structures that sequester Aβ monomers, preventing their incorporation into toxic fibrils and protecting cells from Aβ-induced toxicity. nih.gov
Peptide-Based Vaccines: An alternative strategy is to stimulate the immune system to recognize and clear Aβ aggregates. The ACI-24 peptide vaccine, for example, was developed to target the N-terminal region of Aβ and has been found to be effective against both full-length Aβ1-42 and truncated Aβ4-42 aggregates. nih.gov This approach leverages the body's own clearance mechanisms to reduce the amyloid burden. nih.gov
Inhibitory Proteins: Some naturally occurring proteins and their derivatives have been shown to possess amyloid inhibitory properties. Human lysozyme (B549824) and the αB-crystallin core domain, for instance, can bind to Aβ peptides during the early stages of aggregation, competing with inter-peptide interactions and preventing the formation of larger, toxic species. plos.org Molecular dynamics simulations suggest that these proteins interact differently with Aβ; lysozyme binds strongly to Aβ monomers, while the αB-crystallin domain interacts more effectively with oligomeric forms. plos.org
These peptide-based strategies work by various mechanisms, including binding to hydrophobic residues to block β-sheet formation, stabilizing non-toxic conformations, and disaggregating pre-formed fibrils. nih.govfrontiersin.org Thioflavin-T (ThT) fluorescence assays are commonly used to assess the ability of these peptides to inhibit Aβ42 aggregation, with effective inhibitors showing a significant reduction in fluorescence that corresponds to a decrease in cross-β-sheet structures. portlandpress.comelifesciences.org
Table 1: Examples of Peptide-Based Strategies Targeting Beta-Amyloid (Aβ) Assembly
| Inhibitor Type | Example(s) | Target Region/Mechanism of Action | Research Finding |
|---|---|---|---|
| Self-Recognition Peptide | KLVFF-based peptides | Binds to the central hydrophobic core (residues 16-21) of Aβ to prevent self-association. nih.gov | Peptides containing the KLVFF sequence can bind to full-length Aβ and inhibit its accumulation. nih.gov |
| β-Breaker Peptide | Peptide 2 (with Aib) | Incorporates a β-breaker moiety (Aib) into a recognition sequence to disrupt β-sheet formation. portlandpress.com | Significantly inhibits Aβ42 fibril elongation and reduces the formation of cross β-sheet structures. portlandpress.com |
| N-aminated Peptide | Di-aminated derivative 14 | N-amino substituents at alternating backbone amides within the Aβ16-21 sequence preclude β-strand aggregation. rsc.org | Emerged as an effective inhibitor of Aβ42 aggregation in vitro, confirmed by ThT assay, CD, and TEM. rsc.org |
| Cyclic D,L-α-Peptide | CP-2 | Self-assembles into nanotubes that are proposed to sequester Aβ monomers, preventing fibril formation. nih.gov | Inhibits Aβ fibrillogenesis, disaggregates pre-formed fibrils, and protects neuronal cells from Aβ-induced toxicity. nih.gov |
| Inhibitory Protein | Human Lysozyme | Binds to Aβ peptide monomers via strong electrostatic interactions, forming stable complexes. plos.org | Competes with inter-peptide interactions during the early stages of aggregation, effectively inhibiting oligomerization. plos.org |
| Peptide-Based Vaccine | ACI-24 | Designed to elicit an antibody response against the N-terminus of Aβ (residues 1-15). nih.gov | Found to be effective against both full-length Aβ1-42 and truncated Aβ4-42 aggregates. nih.gov |
Modulating Downstream Pathogenic Pathways Influenced by Beta-Amyloid (4-42)
The neurotoxicity of Beta-Amyloid (4-42) (Aβ4-42) is not solely due to its propensity to aggregate but also stems from its ability to trigger a cascade of detrimental downstream cellular events. Modulating these pathogenic pathways is a critical therapeutic strategy. Research has identified several key pathways that are profoundly influenced by Aβ4-42.
Synaptic Dysfunction: Aβ4-42 is a potent synaptotoxic agent. In transgenic mouse models (Tg4-42) that express human Aβ4-42, notable synaptic alterations occur even before significant neuron loss. nih.govexonpublications.com These changes include neuronal hyperexcitability in the hippocampus and altered short-term synaptic plasticity. nih.govfrontiersin.org Soluble oligomers of Aβ42 have been shown to impair synaptic function, decrease the number of dendritic spines, and inhibit long-term potentiation (LTP), a key cellular mechanism for learning and memory. nih.govembopress.orgembopress.org This synaptic failure is an early event in the disease pathology and correlates strongly with cognitive decline. nih.govembopress.org
Mitochondrial Dysfunction: Mitochondria are primary targets of Aβ toxicity. Aβ peptides, including Aβ4-42, can accumulate within mitochondria, where they interact with mitochondrial proteins such as Aβ-binding alcohol dehydrogenase (ABAD). portlandpress.comnih.gov This interaction disrupts the electron transport chain, impairs cytochrome c oxidase activity, increases the production of reactive oxygen species (ROS), and reduces adenosine (B11128) triphosphate (ATP) generation. nih.govfrontiersin.orgplos.org The resulting oxidative stress and energy deficit can trigger apoptotic pathways, leading to neuronal cell death. plos.orgmdpi.com This age-related mitochondrial dysfunction exacerbates Aβ's toxicity. nih.gov
Neuroinflammation: Aβ peptides are potent activators of the brain's innate immune cells, microglia and astrocytes. frontiersin.orgijbs.com Aβ4-42 can trigger a persistent inflammatory response characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). ijbs.commdpi.com This process is mediated by the interaction of Aβ with cell surface receptors on microglia, including Toll-like receptor 4 (TLR4) and Dectin-1. ijbs.comoaepublish.com The sustained activation of these inflammatory pathways contributes significantly to neurodegeneration. mdpi.comoaepublish.com
Endocytic Pathway Dysregulation: The cellular uptake of Aβ is a critical step in its intracellular toxicity. Oligomeric Aβ42 is internalized by neurons through endocytosis. nih.govmdpi.com Studies have shown that this process is not dependent on clathrin but relies on dynamin-mediated and RhoA-regulated pathways. nih.gov Inhibition of these specific endocytic routes reduces the intraneuronal accumulation of Aβ and its subsequent neurotoxicity, suggesting that targeting Aβ uptake could be a valid therapeutic approach. nih.gov
Tau Pathology: There is a significant interplay between Aβ and tau, the two hallmark proteins of Alzheimer's disease. Soluble Aβ oligomers can induce the hyperphosphorylation of tau protein at epitopes relevant to the disease. embopress.orgoaepublish.com This pathological modification of tau leads to the disassembly of microtubules and the formation of neurofibrillary tangles (NFTs), further contributing to synaptic dysfunction and neuronal death. frontiersin.org
Calcium Dyshomeostasis: Aβ oligomers can disrupt cellular calcium homeostasis. They can form ion-permeable pores in the cell membrane or interact with receptors like N-methyl-D-aspartate receptors (NMDARs), leading to an excessive influx of calcium. frontiersin.orgmdpi.com This overload increases metabolic demands on mitochondria, enhances oxidative stress, and activates catabolic enzymes and caspases, ultimately culminating in synaptic dysfunction and apoptosis. frontiersin.org
Table 2: Downstream Pathogenic Pathways Influenced by Beta-Amyloid (4-42)
| Pathogenic Pathway | Key Molecular Players/Receptors | Cellular/Pathological Outcome |
|---|---|---|
| Synaptic Dysfunction | NMDA receptors, AMPA receptors | Neuronal hyperexcitability, altered short-term plasticity, inhibition of long-term potentiation (LTP), loss of dendritic spines. nih.govfrontiersin.orgembopress.org |
| Mitochondrial Dysfunction | Aβ-binding alcohol dehydrogenase (ABAD), Cytochrome c, Electron Transport Chain Complexes | Increased ROS production, decreased ATP levels, impaired mitochondrial respiration, induction of apoptosis. portlandpress.comnih.govfrontiersin.orgplos.org |
| Neuroinflammation | Microglia, Astrocytes, TLR4, Dectin-1, NF-κB | Activation of glial cells, release of pro-inflammatory cytokines (TNF-α, IL-1β), persistent neuroinflammatory state. ijbs.commdpi.comoaepublish.com |
| Endocytic Pathway Dysregulation | Dynamin, RhoA | Internalization of Aβ42 oligomers, intraneuronal Aβ accumulation, organelle dysfunction. nih.govmdpi.com |
| Tau Pathology | Tau protein, Protein kinases (e.g., GSK-3β) | Hyperphosphorylation of tau, formation of neurofibrillary tangles (NFTs), microtubule destabilization. embopress.orgfrontiersin.orgoaepublish.com |
| Calcium Dyshomeostasis | NMDA receptors, Voltage-gated calcium channels | Excessive Ca2+ influx, increased excitotoxicity, activation of apoptotic pathways. frontiersin.orgmdpi.com |
Emerging Research Avenues and Future Directions in Beta Amyloid 4 42 Studies
Integration of Multi-Omics Data in Beta-Amyloid (4-42) Research
The complexity of Beta-Amyloid (4-42) biology necessitates a move beyond single-modality research to the integration of multi-omics data. frontiersin.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a more holistic understanding of the molecular pathways influenced by and influencing Aβ4-42. frontiersin.orgnih.gov
Genomics and Transcriptomics: Genetic studies have identified mutations in genes like APP, PSEN1, and PSEN2 that lead to familial AD, often by altering the Aβ42/Aβ40 ratio. frontiersin.org Genome-wide association studies (GWAS) have also implicated other genes in sporadic AD. Integrating these genomic data with transcriptomic analyses (RNA-seq) of brain tissue from individuals with and without amyloid pathology can reveal which genes and pathways are dysregulated in the presence of Aβ deposition. nih.gov For instance, studies have identified sets of transcripts related to inflammation and fatty acid metabolism that are differentially expressed in individuals with high brain amyloid levels. nih.gov
Proteomics: Proteomic studies allow for the characterization of different Aβ "proteoforms," which are various post-translationally modified and truncated forms of the peptide, including Aβ4-42. nautilus.bio Advanced techniques like mass spectrometry imaging can visualize the spatial distribution of these proteoforms within brain tissue, revealing their association with plaques and other pathological features. jst.go.jp Integrating proteomics with other omics data can help to understand the functional consequences of these different Aβ species.
Metabolomics: Metabolomics, the study of small molecule metabolites, offers a functional readout of cellular activity. Studies have shown that Aβ42 can disrupt the metabolism of amino acids and fatty acids in various cell types. nih.govnih.gov By correlating metabolomic profiles with Aβ42 levels in cerebrospinal fluid (CSF) and plasma, researchers can identify metabolic signatures associated with amyloid pathology. frontiersin.org For example, altered levels of certain medium-chain fatty acids have been linked to brain amyloid positivity. nih.gov
Integrative Multi-Omics Approaches: The true power of this research avenue lies in the simultaneous analysis of multiple omics datasets. nih.gov By using advanced bioinformatics and statistical methods, researchers can construct comprehensive models that link genetic predispositions to changes in gene expression, protein profiles, and metabolic pathways in the context of Aβ4-42 dysregulation. frontiersin.org For example, an integrated analysis might reveal that a specific genetic variant leads to altered expression of an enzyme involved in lipid metabolism, which in turn results in a metabolic profile that promotes Aβ4-42 aggregation. Such integrative studies have the potential to identify novel biomarkers for early diagnosis and to uncover new therapeutic targets. frontiersin.orgnih.gov
| Omics Layer | Key Insights Related to Aβ4-42 | Example Findings |
| Genomics | Identifies genetic variants influencing Aβ4-42 production and clearance. | Mutations in APP, PSEN1, and PSEN2 alter the Aβ42/Aβ40 ratio. frontiersin.org |
| Transcriptomics | Reveals gene expression changes in response to Aβ4-42 accumulation. | Dysregulation of genes involved in inflammation and fatty acid metabolism in individuals with high amyloid load. nih.gov |
| Proteomics | Characterizes and quantifies different Aβ proteoforms, including Aβ4-42, and their distribution. | Identification of various N- and C-terminally truncated Aβ species in amyloid plaques. jst.go.jp |
| Metabolomics | Uncovers metabolic pathways disrupted by Aβ4-42. | Aβ42 disrupts amino acid and fatty acid metabolism in cardiac cells. nih.govnih.gov |
| Multi-Omics Integration | Provides a holistic view of the molecular networks associated with Aβ4-42 pathology. | A combination of metabolites and transcripts can predict brain amyloid positivity with high accuracy. nih.gov |
Development of Advanced In Vitro and In Vivo Models for Beta-Amyloid (4-42) Studies
To better understand the specific roles of Beta-Amyloid (4-42), researchers are developing increasingly sophisticated in vitro and in vivo models that more accurately recapitulate human physiology and pathology.
Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures have limitations in modeling the complex cellular interactions and extracellular environment of the brain. mdpi.com To overcome this, three-dimensional (3D) culture systems are being increasingly utilized.
3D Hydrogel Cultures: Embedding neural stem cells or neurons in 3D hydrogel scaffolds allows for the study of Aβ42's effects on cell plasticity and network formation in a more brain-like microenvironment. researchgate.net These models have shown that Aβ42 can impair the neurogenic ability of human neural stem cells. researchgate.net
Spheroids and Organoids: The development of brain organoids, self-organizing 3D structures derived from human induced pluripotent stem cells (iPSCs), represents a significant leap forward. mdpi.complos.org Organoids generated from patients with familial AD mutations spontaneously develop key pathological features, including the aggregation of Aβ and hyperphosphorylated tau. plos.orgfrontiersin.org These models allow for the investigation of disease mechanisms and the testing of therapeutic compounds in a human-derived system. For example, treating patient-derived organoids with β- and γ-secretase inhibitors has been shown to reduce both amyloid and tau pathology. plos.org Some studies have even used small molecules to induce Aβ42 production in organoids from healthy donors to model AD-related phenotypes. frontiersin.org
Advanced In Vivo Models: While transgenic mouse models that overexpress human amyloid precursor protein (APP) have been the workhorses of AD research for decades, new in vivo models are being developed to study the specific effects of Aβ4-42. frontiersin.org
Aβ4-42 Specific Transgenic Mice: A significant development is the creation of transgenic mice that specifically express Aβ4-42. nih.gov These "Tg4-42" mice have been shown to develop significant neuron loss in the hippocampus and age-dependent spatial memory deficits, directly implicating this N-truncated peptide in neurodegeneration and cognitive decline. nih.gov
Intraventricular Injection Models: A more acute method to study the in vivo effects of Aβ4-42 involves the direct injection of the synthetic peptide into the ventricles of wild-type mice. nih.gov This approach has demonstrated that Aβ4-42 can induce working memory deficits, providing a rapid way to assess the neurotoxic potential of this and other Aβ species. nih.gov
Multiphoton Imaging in Live Animals: Advanced imaging techniques, such as multiphoton fluorescence microscopy, are being used in live mouse models to visualize and track the formation and growth of individual amyloid plaques over time. mdpi.com This allows for a dynamic understanding of how different Aβ species, including potentially Aβ4-42, contribute to plaque development.
| Model Type | Description | Key Application for Aβ4-42 Research |
| 3D Hydrogel Cultures | Neural cells embedded in a 3D scaffold material. researchgate.net | Studying the impact of Aβ42 on cell plasticity and network formation. researchgate.net |
| Brain Organoids | Self-organizing 3D neural tissue derived from human iPSCs. mdpi.complos.org | Modeling spontaneous Aβ aggregation and tau pathology from patient cells; testing therapeutics. plos.orgfrontiersin.org |
| Aβ4-42 Transgenic Mice | Mice genetically engineered to express human Aβ4-42. nih.gov | Investigating the long-term consequences of Aβ4-42 expression on neurodegeneration and behavior. nih.gov |
| Intraventricular Injection | Direct injection of synthetic Aβ4-42 into the brain of wild-type animals. nih.gov | Rapidly assessing the acute neurotoxic and cognitive effects of Aβ4-42. nih.gov |
Unresolved Questions and Research Gaps in Beta-Amyloid (4-42) Biology
Despite significant progress, many fundamental questions about Beta-Amyloid (4-42) remain unanswered, representing critical gaps in our understanding of its role in health and disease.
Physiological Function: A major unresolved issue is the definitive physiological function of Aβ peptides, including Aβ4-42, under normal conditions. frontiersin.orgfrontiersin.org While roles in synaptic regulation and neuroprotection have been proposed, the specific contributions of N-terminally truncated forms like Aβ4-42 are largely unknown. frontiersin.org Understanding its normal function is crucial, as therapeutic strategies aimed at simply eliminating it could have unintended negative consequences. frontiersin.org
Mechanisms of Truncation: The precise enzymatic pathways and cellular conditions that lead to the generation of Aβ4-42 are not fully characterized. While β- and γ-secretases are responsible for cleaving the amyloid precursor protein (APP) to produce full-length Aβ, the mechanisms that result in the N-terminal truncation at the fourth amino acid, phenylalanine, are still under investigation. Identifying the specific proteases involved could offer novel therapeutic targets to prevent the formation of this highly amyloidogenic species.
Interaction with Other Pathological Factors: The interplay between Aβ4-42 and other key players in AD pathology, such as tau protein, neuroinflammation, and vascular dysfunction, is an area requiring more research. Does Aβ4-42 have a unique ability to trigger tau hyperphosphorylation or to activate microglia and astrocytes? Understanding these interactions is essential for a complete picture of the disease cascade.
Biomarker Potential: The utility of Aβ4-42 as a specific biomarker for AD diagnosis or prognosis has not been thoroughly explored. While the ratio of Aβ1-42 to Aβ1-40 in CSF and plasma is an established biomarker, it is unknown whether measuring Aβ4-42 levels could provide additional diagnostic value or help to stratify patients into different subtypes of the disease. nih.gov
Modeling Limitations: Current in vitro and in vivo models, while advancing, still have limitations. medrxiv.org For example, organoid models often retain an embryonic character and may not fully replicate the aging-related aspects of AD. nih.gov Similarly, animal models may not perfectly mimic all features of the human disease. Developing models that more faithfully recapitulate the specific production and aggregation of Aβ4-42 in the context of an aging brain remains a significant challenge.
Q & A
Q. What are the recommended protocols for solubilizing Beta-Amyloid (4-42) in experimental setups?
Beta-Amyloid (4-42) exhibits poor solubility in aqueous buffers due to its hydrophobic C-terminal region. Protocols often involve dissolving the peptide in hexafluoroisopropanol (HFIP) to disrupt aggregates, followed by lyophilization and reconstitution in dimethyl sulfoxide (DMSO) or NaOH. Size-exclusion chromatography (SEC) is recommended to validate monomeric preparation and remove oligomers . Aggregation kinetics should be monitored using thioflavin-T fluorescence or transmission electron microscopy (TEM) to ensure reproducibility .
Q. How do researchers prevent Beta-Amyloid (4-42) aggregation during in vitro assays?
Aggregation can be minimized by using low peptide concentrations (≤10 µM) and incorporating agitation inhibitors like Tween-20. Temperature control (4°C storage) and avoiding metal ions (e.g., Cu²⁺, Zn²⁺) in buffers are critical. Pre-treating plates with BSA or casein reduces surface-induced aggregation. Dynamic light scattering (DLS) is essential to confirm monomeric status pre-experiment .
Q. What assays are standard for assessing Beta-Amyloid (4-42) toxicity in neuronal cultures?
Common assays include:
- MTT assay for mitochondrial activity.
- Lactate dehydrogenase (LDH) release for membrane integrity.
- Caspase-3 activation for apoptosis. Controls must include scrambled peptide and vehicle-only groups. Dose-response curves should span 0.1–50 µM, with exposure times ≤72 hours to avoid confounding effects from secondary aggregation .
Advanced Research Questions
Q. How can researchers optimize Beta-Amyloid (4-42) protocols for specific disease models (e.g., Alzheimer’s vs. cerebral amyloid angiopathy)?
Model specificity requires tailoring aggregation conditions:
- Alzheimer’s models : Use synthetic cerebrospinal fluid (CSF) buffers to mimic physiological pH and ion composition.
- Cerebral amyloid angiopathy : Incorporate vascular endothelial cells and shear stress simulations. Cross-validation with patient-derived CSF or tissue samples is critical to ensure pathophysiological relevance. SILK (stable isotope labeling kinetic) techniques can track turnover rates in vivo .
Q. What statistical frameworks resolve contradictions between in vitro and in vivo Beta-Amyloid (4-42) toxicity data?
Conflicting data often arise from differences in aggregation states or microenvironmental factors. Bayesian hierarchical modeling can integrate in vitro (e.g., cell culture IC₅₀) and in vivo (e.g., Morris water maze deficits) data by weighting evidence based on effect size and study power. Sensitivity analysis should test assumptions about peptide concentration gradients and blood-brain barrier permeability .
Q. How do computational models improve experimental design for Beta-Amyloid (4-42) studies?
Molecular dynamics simulations predict aggregation-prone regions and guide mutagenesis strategies. Pharmacokinetic-pharmacodynamic (PK-PD) models, calibrated with SILK data, optimize dosing regimens for preclinical trials. Machine learning classifiers (e.g., random forests) identify confounding variables in multi-omics datasets .
Q. What methods validate Beta-Amyloid (4-42) cross-talk with tau protein in neurodegeneration?
Co-culture systems with induced pluripotent stem cell (iPSC)-derived neurons and microglia are used to study synergistic toxicity. Förster resonance energy transfer (FRET) probes quantify Aβ-tau interaction efficiency. Longitudinal cerebrospinal fluid (CSF) sampling paired with positron emission tomography (PET) imaging correlates Aβ(4-42) levels with tau phosphorylation markers .
Methodological Guidance
- Data Interpretation : Use mixed-effects models to account for batch variability in peptide synthesis .
- Ethics & Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and disclose peptide lot numbers to address batch effects .
- Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in observational studies linking Aβ(4-42) to cognitive decline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
